4'-Hydroxy-2,5-dichlorobenzophenone
Description
4'-Hydroxy-2,5-dichlorobenzophenone (C₁₃H₈Cl₂O₂) is a benzophenone derivative featuring two phenyl rings connected by a ketone group. The compound is substituted with chlorine atoms at the 2- and 5-positions on one phenyl ring and a hydroxyl group at the 4'-position on the opposing ring. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and electron-withdrawing chlorine substituents.
Properties
CAS No. |
270903-84-9 |
|---|---|
Molecular Formula |
C13H8Cl2O2 |
Molecular Weight |
267.10 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7,16H |
InChI Key |
BVTAAMCWUFECHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Acetoxy-2',5'-dichlorobenzophenone (CAS 150347-05-0)
- Molecular Formula : C₁₅H₁₀Cl₂O₃
- Molecular Weight : 309.14 g/mol
- Key Structural Differences : The hydroxyl group at the 4'-position in the parent compound is replaced by an acetoxy (ester) group.
- Properties and Applications: The acetoxy group reduces acidity compared to the phenolic hydroxyl, increasing lipophilicity and stability under basic conditions. Likely used as a synthetic intermediate, where the ester serves as a protecting group for the hydroxyl moiety during reactions .
- Comparison: Property 4'-Hydroxy-2,5-dichlorobenzophenone 4-Acetoxy-2',5'-dichlorobenzophenone Functional Group (4') -OH -OAc Molecular Weight ~277.11 g/mol* 309.14 g/mol Polarity Moderate (hydroxyl) Lower (ester) *Calculated based on C₁₃H₈Cl₂O₂.
2-Chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone [22307-95-5]
- Molecular Formula : C₉H₈Cl₂O₂
- Molecular Weight : 219.07 g/mol
- Key Structural Differences: A monochlorinated acetophenone derivative with hydroxyl, methyl, and chlorine substituents on a single phenyl ring.
- Properties and Applications: Synthesized via Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate . Serves as a precursor for 5-chloro-6-methyl-3-[2H]-benzofuranone through cyclization, highlighting its utility in heterocyclic synthesis.
- Comparison: Smaller molecular size and single-ring structure result in lower boiling/melting points compared to benzophenone derivatives.
2-Hydroxy-4-methoxybenzophenone-5-sulfonic Acid
- Molecular Formula : C₁₄H₁₂O₆S
- Key Structural Differences: A benzophenone derivative with sulfonic acid (-SO₃H), methoxy (-OCH₃), and hydroxyl (-OH) groups.
- Properties and Applications: The sulfonic acid group imparts high water solubility and acidity, making it suitable for analytical applications (e.g., reagent for fluoride, zirconium, and thorium detection ). Contrasts sharply with this compound, which lacks polar sulfonic or methoxy groups and is likely less water-soluble.
Challenges and Contradictions in Literature
- Substituent Position Errors: highlights a misassignment in Chem. Abstr. regarding chloro and methyl group positions in acetophenone derivatives, underscoring the critical impact of regiochemistry on properties .
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